3-(Ethylamino)propanamide
Overview
Description
3-(Ethylamino)propanamide is an organic compound with the molecular formula C5H12N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Ethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with acrylamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the ethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylamino-propanoic acid, while reduction could produce ethylamine and propanamide.
Scientific Research Applications
3-(Ethylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Ethylamino)propanamide exerts its effects involves interactions with specific molecular targets The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways
Comparison with Similar Compounds
Propanamide: Shares the amide functional group but lacks the ethylamino substitution.
Ethylamine: Contains the ethylamino group but lacks the amide functionality.
Acrylamide: A precursor in the synthesis of 3-(Ethylamino)propanamide, containing a similar carbon backbone.
Uniqueness: this compound is unique due to the presence of both the ethylamino and amide functional groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(ethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-7-4-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXNQHLNOVQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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